2,4-Bis(benzyloxy)pyrimidine

Descripción general

Descripción

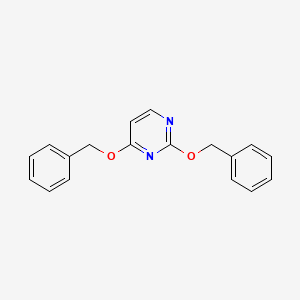

2,4-Bis(benzyloxy)pyrimidine is an organic compound with the molecular formula C18H16N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two benzyloxy groups attached to the 2 and 4 positions of the pyrimidine ring. This structural modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with benzyl alcohol in the presence of a base. One common method involves the use of sodium hydride as a base and toluene as a solvent. The reaction proceeds under inert atmospheric conditions to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Bis(benzyloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer and Antiviral Agents

2,4-Bis(benzyloxy)pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to be modified to enhance biological activity against various diseases, particularly in the development of antiviral and anticancer agents. For instance, halogenated derivatives of pyrimidines have shown promising antiproliferative activities against multiple cancer cell lines, indicating that modifications at specific positions on the pyrimidine ring can significantly affect potency and selectivity .

Mechanism of Action

Research indicates that compounds derived from this compound can induce cell cycle arrest and apoptosis in cancer cells. For example, studies on related pyrimidine compounds demonstrated that they could cause significant accumulation of tumor cells at the G2/M phase of the cell cycle, leading to cell death through diverse mechanisms . This highlights the potential for targeted therapies based on this compound structure.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is employed as a building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable for exploring new synthetic pathways. The compound can facilitate the formation of diverse chemical structures that are essential in drug discovery and material science .

Material Science

Advanced Materials and Coatings

The compound is also utilized in material science for formulating advanced materials, including polymers and coatings. Its incorporation into these materials enhances properties such as durability and environmental resistance. The modification of polymeric materials with pyrimidine derivatives has been shown to improve their mechanical properties and thermal stability .

Biochemical Research

Studying Enzyme Interactions

this compound plays a role in biochemical research by aiding in the study of enzyme interactions and biological pathways. This research is critical for understanding disease mechanisms and identifying potential therapeutic targets. The compound's ability to interact with various biological molecules makes it an important tool in drug development .

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is used in various techniques for detecting and quantifying other compounds within complex mixtures. Its chemical properties facilitate accurate measurements in research settings, contributing to advancements in both pharmaceutical analysis and environmental monitoring .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Anticancer & antiviral agents | Modifications enhance potency against cancer cells |

| Organic Synthesis | Building block for complex molecules | Enables exploration of new synthetic pathways |

| Material Science | Formulation of advanced materials | Improves durability & thermal stability |

| Biochemical Research | Studying enzyme interactions | Aids in understanding disease mechanisms |

| Analytical Chemistry | Detection & quantification techniques | Facilitates accurate measurements |

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

- Antiproliferative Activity Study : A study evaluated various halogenated pyrimidines' antiproliferative effects on cancer cell lines. It was found that specific modifications led to enhanced potency at sub-micromolar concentrations .

- Material Performance Evaluation : Research on polymer blends containing pyrimidine derivatives showed improved mechanical properties compared to traditional polymers, demonstrating their utility in developing high-performance materials .

Mecanismo De Acción

The mechanism of action of 2,4-Bis(benzyloxy)pyrimidine involves its interaction with molecular targets such as enzymes. For instance, it has been identified as an inhibitor of the heat shock protein 90 (HSP90) N-terminal domain. This inhibition disrupts the function of HSP90, leading to the degradation of client proteins involved in cancer cell proliferation . The compound binds to the geldanamycin binding site at the N-terminus of HSP90, preventing its normal function and thereby exerting its anticancer effects.

Comparación Con Compuestos Similares

2,4-Diarylimidazoles: These compounds also inhibit HSP90 but have different structural features and biological activities.

Pyrimidine Derivatives: Other pyrimidine derivatives, such as 2,4,6-trisubstituted pyrimidines, share some chemical properties but differ in their specific applications and reactivity.

Uniqueness: 2,4-Bis(benzyloxy)pyrimidine is unique due to its dual benzyloxy substitution, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Actividad Biológica

Overview

2,4-Bis(benzyloxy)pyrimidine is an organic compound with the molecular formula CHNO. This compound is notable for its structural modifications that enhance its biological activity, particularly as an inhibitor of heat shock protein 90 (HSP90). The unique arrangement of benzyloxy groups at the 2 and 4 positions of the pyrimidine ring contributes to its potential therapeutic applications, especially in cancer treatment.

The primary mechanism of action for this compound involves its role as an HSP90 inhibitor . HSP90 is a molecular chaperone that plays a critical role in protein folding and stabilization. By inhibiting HSP90, this compound disrupts the chaperone's function, leading to the degradation of client proteins involved in cancer cell proliferation and survival.

Key Findings:

- Binding Affinity : The compound exhibits a strong binding affinity to the N-terminal domain of HSP90, with reported IC values around 0.21 μM , indicating potent inhibitory activity against various cancer cell lines, including breast cancer cells (MDA-MB-231) .

- Antiproliferative Activity : In vitro studies have demonstrated that this compound shows significant antiproliferative effects against multiple cancer cell lines with IC values in the low micromolar range .

The compound has been characterized by several biochemical properties that contribute to its biological activity:

- Stability : It remains stable under normal storage conditions but may lose efficacy over extended periods.

- Dosage Effects : In animal models, lower doses have shown significant antiproliferative activity without noticeable toxicity .

- Cellular Localization : Primarily localized in the cytoplasm, where it interacts with HSP90 and other target proteins .

Research Applications

The biological activity of this compound has led to diverse applications in scientific research:

- Cancer Therapy : Its role as an HSP90 inhibitor positions it as a promising candidate for developing anticancer therapies .

- Synthetic Intermediate : It serves as an intermediate in synthesizing more complex organic molecules, demonstrating versatility in medicinal chemistry .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Diarylimidazoles | Different structural features | HSP90 inhibition |

| Pyrimidine Derivatives | Varying substituents on pyrimidine ring | Diverse biological activities |

| This compound | Dual benzyloxy substitution | Strong HSP90 inhibition |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Anticancer Studies : A study published in PMC demonstrated that derivatives of this compound significantly induced degradation of client proteins like AKT and ERK in breast cancer cell lines while exhibiting lower heat shock responses compared to traditional inhibitors like tanespimycin .

- In Vivo Efficacy : In animal models, administration of this compound showed promising results with minimal toxicity and significant tumor growth inhibition .

Propiedades

IUPAC Name |

2,4-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMTZUCWZADKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440123 | |

| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-79-8 | |

| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4-bis(benzyloxy)pyrimidine used to create compounds that inhibit specific enzymes?

A: this compound serves as a versatile starting point for synthesizing substituted pyrimidines, a class of compounds known to exhibit diverse biological activities. Research shows that lithiation of 5-bromo-2,4-bis(benzyloxy)pyrimidine followed by reactions with specific electrophiles, like diphenyl diselenide or diphenyl disulfide, can yield 5-substituted pyrimidine derivatives. [] Further modifications, like introducing phenylselenenyl or phenylthio groups at the 5-position, led to the creation of compounds like 5-(phenylselenenyl)uracil (PSU) and 5-(phenylthio)uracil (PTU), which demonstrated inhibitory activity against dihydrouracil dehydrogenase (DHUDase). []

Q2: What makes the synthetic route using this compound advantageous for creating a series of 6-phenylthio-2,4-disubstituted pyrimidines?

A: While previous methods relied on expensive reagents and demanding reaction conditions, utilizing this compound offers a more practical approach. [] The synthesis starts with readily available barbituric acid, which is converted to 6-phenylthio-2,4-dichloropyrimidine through a series of steps. This key intermediate can then undergo aromatic nucleophilic substitution reactions with various oxygen and nitrogen nucleophiles, allowing for the efficient preparation of a diverse library of 6-phenylthio-2,4-disubstituted pyrimidines. [] This streamlined approach provides a significant advantage for exploring the structure-activity relationship of these compounds and their potential as antiviral, antitumor, or antibacterial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.